Pubeside D
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is a discipline focused on the isolation, identification, structure elucidation, and synthesis of naturally occurring compounds, often referred to as secondary metabolites. These compounds are not essential for the basic survival of the organism but frequently play crucial roles in ecological interactions and can possess significant biological activities. biotcm.netinvivochem.cn Plants, in particular, are a prolific source of structurally diverse natural products, which have historically served as a rich reservoir for drug discovery and provided lead compounds for pharmaceutical development. biotcm.netnih.gov The investigation of these compounds involves various chromatographic techniques for isolation and advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for structural determination. uni.lunih.govchem960.com Pubeside D fits within this context as a specific chemical entity isolated from a plant source, contributing to the catalog of known natural compounds and enabling further exploration of its properties.
Significance in Phytochemical Investigations of Siegesbeckia Species
The genus Siegesbeckia, belonging to the Asteraceae family, has been a significant subject of phytochemical investigations, particularly in East Asia where some species have traditional medicinal uses. thegoodscentscompany.comnih.gov These studies have revealed the presence of a wide variety of chemical constituents, with a notable focus on diterpenoids and sesquiterpenoids. thegoodscentscompany.comnih.govnih.gov Siegesbeckia pubescens Makino is one of the key species studied, known to contain numerous diterpenoid compounds. nih.govnih.govlipidmaps.org The phytochemical analysis of Siegesbeckia species is crucial for understanding the chemical basis of their traditional uses and for identifying potentially bioactive compounds. The isolation and characterization of compounds like this compound are integral steps in these investigations, adding to the comprehensive chemical profile of the genus. uni.lunih.gov Research has shown that Siegesbeckia species are particularly rich in ent-pimarane and ent-kaurane type diterpenoids and their glycosidic derivatives. nih.govthegoodscentscompany.comlipidmaps.org
Overview of Research Trajectories for Diterpenoid Glycosides
Diterpenoid glycosides represent a significant class of natural products found in various plant sources. These compounds consist of a diterpene aglycone (a twenty-carbon skeleton) linked to one or more sugar units (glycones). The glycosidic linkage can significantly influence the compound's solubility, bioavailability, and biological activity. Research on diterpenoid glycosides typically involves several key stages:
Isolation: Employing various chromatographic techniques to separate the glycosides from complex plant extracts. uni.lunih.govchem960.com
Structural Elucidation: Determining the complete chemical structure, including the structure of the diterpene aglycone, the type and position of the sugar units, and the configuration of glycosidic linkages. This relies heavily on spectroscopic methods, especially 1D and 2D NMR spectroscopy and mass spectrometry. uni.lunih.govchem960.com
Synthesis: Chemical synthesis or semi-synthesis may be pursued to confirm structures, produce larger quantities for testing, or create analogs with modified properties.
Biological Activity Evaluation: Assessing potential biological effects, although this aspect, specifically dosage and safety profiles, is outside the scope here.
This compound, as a diterpenoid glycoside isolated from Siegesbeckia pubescens, fits squarely within this research trajectory. Its discovery and characterization contribute to the broader knowledge base of diterpenoid glycosides, their structural diversity, and their distribution in the plant kingdom. The study of such compounds from Siegesbeckia species continues to be an active area of natural products research. nih.govchem960.comnih.govnih.gov Detailed spectroscopic analysis, including HRESIMS and NMR, has been fundamental in establishing the structures of diterpenoid glycosides isolated from Siegesbeckia pubescens, including this compound. uni.luchem960.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C26H42O9 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7-trimethyl-1-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one |
InChI |
InChI=1S/C26H42O9/c1-24(19(30)12-28)7-6-16-14(8-24)4-5-18-25(2,9-15(29)10-26(16,18)3)13-34-23-22(33)21(32)20(31)17(11-27)35-23/h8,16-23,27-28,30-33H,4-7,9-13H2,1-3H3/t16-,17-,18-,19+,20-,21+,22-,23-,24+,25+,26+/m1/s1 |
InChI Key |
QYXBVSOUROVSDU-SHNINHJWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC(=O)C[C@@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(=O)CC3(C)COC4C(C(C(C(O4)CO)O)O)O)C)C(CO)O |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of Pubeside D
Botanical Sources and Distribution of Pubeside D
This compound is found within the plant kingdom, specifically within the Siegesbeckia genus. The distribution of this compound is closely linked to the geographical presence of its source plants.
Siegesbeckia pubescens as a Primary Source
Siegesbeckia pubescens Makino, an annual herb belonging to the Asteraceae family, is recognized as a primary botanical source of this compound. This plant is widely distributed in regions of East Asia, including Korea, China, and Japan. coms.events The aerial parts of S. pubescens are particularly noted for containing this compound and other related diterpenoids. coms.eventsresearchgate.netresearchgate.netjst.go.jpnih.govduocphamtim.vnacgpubs.org Studies on the chemical constituents of S. pubescens have successfully isolated and characterized this compound from its aerial parts. researchgate.netresearchgate.netduocphamtim.vn
Advanced Extraction Techniques for Diterpenoid Glycosides from Plant Matrices
The extraction of diterpenoid glycosides like this compound from plant matrices involves techniques aimed at efficiently separating these compounds from other plant materials. Conventional extraction methods often involve the use of solvents to solubilize the target compounds. researchgate.netijbsac.orgdergipark.org.tr The choice of solvent is crucial and typically follows the principle of "like dissolves like," where polar solvents are used for polar substances and non-polar solvents for non-polar substances. ijbsac.org
For the extraction of compounds from Siegesbeckia species, common approaches include using solvents such as methanol (B129727) or ethanol (B145695), or aqueous mixtures thereof. coms.eventsacgpubs.orge3s-conferences.org For instance, studies have utilized ethanol extracts of Siegesbeckia pubescens for the isolation of diterpenoid glycosides. researchgate.netacgpubs.org Another study mentions the use of a methanolic extract of S. pubescens which was then partitioned with different solvents. coms.events Boiling water extraction has also been employed for preparing aqueous extracts from S. pubescens. scialert.nete-century.us These initial crude extracts contain a complex mixture of plant metabolites. ijbsac.org
Chromatographic Separation Strategies for the Isolation of this compound
Following the initial extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the plant extract. Column chromatography is a widely used technique for isolating and purifying natural compounds based on differences in their polarity, size, and other properties. itwreagents.comcolumn-chromatography.com
Preparative Liquid Chromatography Techniques (e.g., Silica (B1680970) Gel, ODS C.C, RP-8, Pre-HPLC)
Various preparative liquid chromatography techniques are employed in the isolation of this compound and other diterpenoid glycosides from Siegesbeckia extracts. These techniques separate compounds based on their differential interaction with a stationary phase and a mobile phase. column-chromatography.comyoutube.com
Silica Gel Column Chromatography: Silica gel is a common stationary phase used in normal-phase chromatography, separating compounds based on polarity. coms.eventsresearchgate.netnih.govacgpubs.org Compounds are eluted using solvent systems of increasing polarity.
ODS (Octadecyl Silica) C.C and RP-8: ODS (C18) and RP-8 (C8) are examples of stationary phases used in reversed-phase liquid chromatography, which separates compounds based on their hydrophobicity. coms.eventsacgpubs.orgnih.gov This is particularly useful for compounds that are too polar for normal-phase silica gel chromatography.
Preparative HPLC (Pre-HPLC): Preparative High-Performance Liquid Chromatography is a powerful technique used for the isolation of larger quantities of purified compounds. coms.eventsacgpubs.orgripublication.com It offers high resolution and efficiency compared to traditional column chromatography. Studies on the isolation of diterpenoids from S. pubescens have successfully utilized preparative HPLC as a purification step. coms.eventsacgpubs.org HPLC analysis has also been used to analyze the content of this compound in Siegesbeckia pubescens extracts. scialert.nete-century.usimrpress.com
Gel Filtration Chromatography (e.g., Sephadex LH-20)
Gel filtration chromatography, also known as size exclusion chromatography, separates compounds based on their molecular size. Sephadex LH-20 is a commonly used stationary phase for this technique in natural product isolation. coms.eventsresearchgate.netnih.govacgpubs.org This method can be used to remove larger molecules or to separate compounds with significant differences in size, often employed as a cleanup step before or after other chromatographic methods. Its use in conjunction with other techniques like silica gel chromatography has been reported for the isolation of compounds from S. pubescens. coms.eventsresearchgate.netnih.govacgpubs.org
Structural Elucidation and Spectroscopic Analysis of Pubeside D
Advanced Spectroscopic Methods for Structure Determination
Spectroscopic methods provide crucial data points that, when interpreted together, lead to the complete structural assignment of a compound like Pubeside D. bvsalud.orgscispace.com
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule. scispace.com By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can deduce the types of protons and carbons present and their neighboring atoms.
One-dimensional NMR experiments, such as 1H NMR, 13C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. bvsalud.orgscispace.com
1H NMR: The 1H NMR spectrum reveals the different types of protons and their chemical environments, as well as their coupling interactions, which indicate adjacent protons. scispace.com For ent-pimarane diterpenoids, characteristic methyl singlet signals are often observed in the 1H NMR spectrum. scispace.com
13C NMR: The 13C NMR spectrum shows the signals for each unique carbon atom in the molecule. scispace.com The chemical shifts of these signals provide information about the hybridization state and electronic environment of each carbon. scispace.com
DEPT: DEPT experiments help to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary (C) carbon atoms by showing which signals correspond to carbons with attached protons and the number of protons. bvsalud.orgscispace.com
Two-dimensional NMR techniques provide more detailed connectivity information by showing correlations between nuclei. scispace.comreadthedocs.io These experiments are essential for piecing together the structure of complex molecules.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbons to which they are directly attached. bvsalud.orgscispace.com This helps to assign proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. bvsalud.orgscispace.com This is crucial for establishing connectivity across quaternary carbons and through heteroatoms, helping to build the molecular skeleton.
COSY (Correlation Spectroscopy): COSY spectra show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. scispace.com This helps to identify spin systems and establish proton-proton connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show spatial correlations between protons that are close to each other in space, regardless of the number of bonds separating them. scispace.com This information is vital for determining the relative stereochemistry and conformation of the molecule.
Mass spectrometry provides information about the molecular weight of the compound and can help determine its elemental composition. bvsalud.orgscispace.com
HR-ESI-MS is a technique that provides accurate mass measurements of the intact molecule or its fragments. bvsalud.orgscispace.com The high resolution allows for the determination of the elemental composition of the ion by matching the observed mass-to-charge ratio with theoretical values. scispace.com For this compound, HR-ESI-MS data, such as the calculated and found mass for the sodiated adduct ([M + Na]+), is used to confirm its molecular formula. scispace.com
ESI-MS is a soft ionization technique commonly used for analyzing polar compounds like glycosides. bvsalud.orgscispace.com It typically produces protonated or deprotonated molecular ions ([M + H]+ or [M - H]-) or adducts (e.g., with Na+ or K+), providing the molecular weight of the compound. scispace.com ESI-MS is often used in conjunction with chromatographic separation techniques. scispace.com
Based on spectroscopic data, this compound has been identified as an ent-pimarane diterpenoid. duocphamtim.vnscispace.com For example, one study reported the isolation of this compound (identified as compound 5) from Siegesbeckia pubescens and its identification based on NMR and MS data compared to literature values. scispace.com Another study also reported the isolation of this compound (identified as compound 2) and its structural determination using spectroscopic analysis including HR-ESI-MS, ESI-MS, 1H-NMR, 13C-NMR, DEPT, HSQC, and HMBC. bvsalud.org
While specific detailed NMR data tables for this compound itself were not extensively available in the search results within the given constraints, the general approach for its structural elucidation, common for ent-pimarane diterpenoids isolated from Siegesbeckia pubescens, involves the comprehensive analysis of 1D and 2D NMR data along with high-resolution mass spectral data. bvsalud.orgscispace.com The molecular formula is typically confirmed by HR-ESI-MS. scispace.com The connectivity of the atoms is established through the interpretation of COSY, HSQC, and HMBC spectra. bvsalud.orgscispace.com The relative configuration is often determined using NOESY correlations. scispace.com
Here is an example of how spectroscopic data might be presented for a related ent-pimarane diterpenoid isolated from Siegesbeckia pubescens (Pubeside F, compound 1 from one search result scispace.com), illustrating the type of data used for structural elucidation. Please note that this data is for Pubeside F, not this compound, but serves as an example of the spectroscopic information used for this class of compounds. scispace.com
Table 1: 1H and 13C NMR Data for Pubeside F (Example Data for a Related Compound)
| Position | δC (ppm) | δH (ppm) |
| 1 | 50.0 | 1.99, 1.04 (1H each, m) |
| 2 | 65.5 | 3.85 (1H, m) |
| 3 | 45.6 | 2.35, 0.86 (1H each, m) |
| 4 | 40.8 | |
| 5 | 56.7 | 1.18 (1H, m) |
| 6 | 23.5 | 1.73, 1.31 (1H each, m) |
| 7 | 37.4 | 2.26, 2.04 (1H each, m) |
| 8 | 137.3 | |
| 9 | 52.6 | 1.81 (1H, m) |
| 10 | 41.0 | |
| 11 | 20.4 | 1.62 (2H, m) |
| 12 | 36.5 | 1.58, 1.17 (1H each, m) |
| 13 | 34.0 | |
| 14 | 132.6 | 5.24 (1H, s) |
| 15 | 44.5 | 1.64, 1.55 (1H each, m) |
| 16 | 60.0 | 3.61 (2H, m) |
| 17 | 29.1 | 0.94 (3H, s) |
| 18 | 28.5 | 1.09 (3H, s) |
| 19 | 74.2 | 4.04, 3.31 (1H each, d, J = 11.6 Hz) |
| 20 | 17.6 | 0.85 (3H, s) |
| 1' | 105.1 | 4.20 (1H, d, J = 7.6 Hz) |
| 2' | 75.4 | 3.19 (1H, t, J = 8.4 Hz) |
| 3' | 78.4 | 3.35 (1H, m) |
| 4' | 71.8 | 3.28 (1H, m) |
| 5' | 77.9 | 3.27 (1H, m) |
| 6' | 61.8 | 3.87 (1H, dd, J = 12.0, 6.2 Hz), 3.71 (1H, dd, J = 12.0, 4.8 Hz) |
Note: This table presents example NMR data for Pubeside F, a related compound, to illustrate the type of spectroscopic information used in the structural elucidation of this compound and other ent-pimarane diterpenoids from Siegesbeckia pubescens. scispace.com
The PubChem database is a valuable resource for chemical information, including structures and identifiers. wikipedia.orgnih.gov A search indicates that this compound has a PubChem CID. biotcm.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule. ut.eenih.gov It measures the vibrations of molecular bonds when exposed to infrared radiation, producing a unique spectral fingerprint. ut.eenih.gov The mid-infrared region (4000–400 cm⁻¹) is particularly useful for identifying fundamental vibrations and is commonly used for chemical analysis. ut.eelibretexts.org
Chiroptical Methods for Stereochemical Assignment of Diterpenoid Glycosides
Chiroptical methods are crucial for determining the stereochemistry, specifically the absolute configuration, of chiral molecules like diterpenoid glycosides. frontiersin.orgresearchgate.netnih.gov These methods exploit the interaction of chiral substances with polarized light. Key chiroptical techniques include Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). frontiersin.orgresearchgate.netnih.gov
Historically, specific optical rotation has been used, and it remains a useful method. frontiersin.org Modern techniques like ECD and VCD have become increasingly important tools in stereochemistry. frontiersin.org ECD spectroscopy, in particular, is widely used for examining chiral systems and assigning the absolute configuration of chiral molecules based on the differential absorption of left and right circularly polarized light. researchgate.netnih.gov
Computational methods, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental chiroptical data to assign absolute configurations. nih.govnih.gov Comparing calculated chiroptical spectra with experimental data can provide reliable assignments. researchgate.netnih.gov For molecules with multiple stereogenic centers, especially flexible ones, a combination of chiroptical methods and computational analysis is often necessary to achieve reliable results. nih.gov
While the search results mention the use of spectroscopic analysis for the structural elucidation of diterpenoid glucosides from Siegesbeckia pubescens, including a compound named pubeside F, specific details regarding the application of chiroptical methods for the stereochemical assignment of this compound were not found. scispace.com However, given that this compound is a diterpenoid glycoside, chiroptical methods would be essential for a complete stereochemical characterization.
Crystallographic Approaches for Definitive Structural Confirmation
X-ray crystallography is a powerful technique that can provide definitive confirmation of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable crystals can be obtained. nih.govrsc.orgrsc.orgnih.gov This method involves diffracting X-rays through a crystal of the compound and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the crystal lattice.
For complex natural products like diterpenoid glycosides, X-ray crystallographic analysis can complement spectroscopic data and resolve ambiguities in structural assignments. researchgate.net While the search results indicate that X-ray crystallographic data have been used to confirm the configurations of some related diterpenoids, specific information about the crystallographic analysis of this compound was not available. researchgate.net Obtaining high-quality crystals of natural products can sometimes be challenging, which may limit the application of this technique.
Data Tables
Based on the search results, specific detailed spectroscopic data (like comprehensive NMR peak lists or IR absorption bands) or crystallographic data for this compound were not available for inclusion in detailed tables within the strict scope of the requested outline sections. However, some general properties were found:
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂O₉ | ebiohippo.com |
| Molecular Weight | 498.613 | targetmol.com |
| CAS Number | 335150-90-8 | ebiohippo.comchemicalregister.com |
Detailed Research Findings
Research findings related to this compound primarily involve its isolation from Siegesbeckia pubescens and its presence in extracts of this plant. scispace.comchinjmap.comimrpress.come-century.us Studies on Siegesbeckia pubescens extracts have indicated potential biological activities, and this compound has been identified as one of the components present. imrpress.come-century.us For example, this compound was quantified in an aqueous extract of S. pubescens used in a study investigating effects on iodoacetamide-induced colitis in rats. imrpress.com In this study, the content of this compound in the extract was reported as 0.80 ± 0.02 mg/g. imrpress.come-century.us
Compound Names and PubChem CIDs
Biosynthetic Pathways and Precursor Studies of Pubeside D
Proposed Biosynthetic Origins as a Diterpenoid Glycoside
Pubeside D is an ent-pimarane-type diterpenoid glucoside. researchgate.net Diterpenoids originate from the universal precursor geranylgeranyl pyrophosphate (GGPP). researchgate.netjmb.or.kr GGPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com In plants, GGPP is converted into various diterpene skeletons by diterpene synthases (diTPSs), also known as diterpene cyclases (DTCs). researchgate.netbiorxiv.org These enzymes catalyze the cyclization of GGPP to form the core diterpene structure. researchgate.net
The diterpene skeleton of this compound is an ent-pimarane type. researchgate.net The formation of such a skeleton involves specific diTPS activity. Following the formation of the diterpene backbone, further enzymatic modifications, including oxidation and glycosylation, lead to the final structure of diterpenoid glycosides like this compound. researchgate.netmdpi.comoup.com
Enzyme-Mediated Transformations in Natural Biogenesis of Diterpenoids
The structural diversity of diterpenoids arises from the action of various enzymes that modify the basic diterpene skeletons. researchgate.netoup.com
While diterpenoids are primarily synthesized via the isoprenoid pathway, some natural products are meroterpenoids, which are hybrid compounds derived from both terpenoid and polyketide precursors. uniprot.orgrsc.orgresearchgate.net In the biosynthesis of certain meroterpenoids, polyketide synthases (PKSs) are involved in generating a polyketide subunit that is then combined with a terpenoid unit, such as a diterpene. uniprot.orgrsc.org For example, in the biosynthesis of shearones and oxalicines, a non-reducing polyketide synthase (NR-PKS) generates an alpha-pyrone structure which is then prenylated with a geranylgeranyl pyrophosphate unit. uniprot.orgrsc.org This highlights that while PKSs are not directly involved in synthesizing the diterpene backbone itself, they can contribute to the biosynthesis of complex natural products that incorporate diterpene structures, particularly in meroterpenoids.
PKSs catalyze the stepwise condensation of starter units (typically acetyl-CoA) and extender units (malonyl-CoA or methylmalonyl-CoA) to form polyketide chains. wikipedia.orgftb.com.hr These enzymes are often large, multi-domain proteins or complexes. wikipedia.orgosti.gov
Cytochrome P450 monooxygenases (CYPs) play a crucial role in the diversification of diterpenoids by catalyzing various oxidation reactions, including hydroxylations, epoxidations, and rearrangements. researchgate.netbiorxiv.orgoup.comnih.govresearchgate.net These enzymes introduce functional groups onto the diterpene skeleton, providing sites for further modifications such as glycosylation. oup.comnih.gov
CYPs are heme-containing enzymes that utilize molecular oxygen to catalyze reactions. wikipedia.orgmdpi.com In diterpenoid biosynthesis, specific CYP families, such as CYP71, CYP85, and CYP72, are frequently involved. nih.govresearchgate.net These enzymes can exhibit substrate specificity and regioselectivity, determining the precise positions on the diterpene skeleton where modifications occur. nih.gov Hydroxylation, catalyzed by CYPs, is a common step in preparing the diterpene aglycone for glycosylation by creating hydroxyl groups where sugar moieties can be attached. mdpi.comoup.com
Glycosyltransferases (GTs) are enzymes responsible for catalyzing the formation of glycosidic bonds between a sugar molecule and an acceptor molecule, such as a diterpenoid aglycone. researchgate.netmdpi.com This glycosylation step is crucial for the biosynthesis of diterpenoid glycosides like this compound. researchgate.netmdpi.com GTs typically use activated sugar donors, such as UDP-glucose, to transfer the sugar moiety to a specific hydroxyl or carboxyl group on the diterpene scaffold. mdpi.comacs.org
Glycosylation can significantly impact the properties of diterpenoids, including their solubility, stability, and biological activity. researchgate.netmdpi.com Diterpene glycosyltransferases belong to a highly differentiated superfamily, with some involved in diterpenoid metabolism found in families like UGT74. researchgate.net Studies on other diterpene glycosides, such as neoandrographolide (B1678159) and steviol (B1681142) glycosides, have identified specific UDP-glycosyltransferases (UGTs) responsible for attaching glucose units to the diterpene backbone. jmb.or.kracs.org
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling studies are powerful tools used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. nih.govnih.govatlanchimpharma.comboku.ac.at By feeding organisms with substrates containing stable isotopes (e.g., 13C, 2H, 15N), researchers can follow the metabolic fate of the labeled atoms and identify the intermediates and enzymatic steps involved in the biosynthesis of a compound. nih.govnih.govboku.ac.at
While specific isotopic labeling studies for this compound biosynthesis were not found in the search results, this technique has been successfully applied to study the biosynthesis of other natural products, including terpenoids and polyketides. nih.govboku.ac.at For instance, 13C-labeling has been used to track carbon flow through metabolic pathways and analyze the labeling patterns of metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govboku.ac.at Applying similar methodologies could provide direct evidence for the incorporation of specific precursors into the diterpene and glycoside portions of this compound, helping to confirm proposed biosynthetic routes and identify key enzymatic transformations.
Genetic and Metabolic Engineering Approaches for Biosynthesis (e.g., in microbial hosts)
Genetic and metabolic engineering approaches offer promising avenues for understanding and manipulating the biosynthesis of natural products, including diterpenoid glycosides. uniprot.orgrsc.orgacs.orgchemrxiv.orgresearchgate.net By identifying and cloning the genes encoding the enzymes involved in a biosynthetic pathway, researchers can reconstitute the pathway in a heterologous host, such as Escherichia coli or yeast. uniprot.orgchemrxiv.orgresearchgate.net This allows for the production of the target compound or pathway intermediates in a controlled environment and facilitates the study of individual enzyme functions. chemrxiv.orgresearchgate.net
Metabolic engineering involves modifying the host organism's metabolic pathways to enhance the production of the desired compound or to introduce novel enzymatic steps. acs.org For diterpenoid biosynthesis, this can involve optimizing the supply of the precursor GGPP, expressing diterpene synthases and tailoring enzymes (like CYPs and GTs) from the native producer or other organisms, and blocking competing pathways. researchgate.netchemrxiv.orgresearchgate.net
Studies on the biosynthesis of other diterpene glycosides, such as cotylenins, have successfully utilized genetic and metabolic engineering in fungal hosts to elucidate pathways and produce target compounds and derivatives. chemrxiv.orgresearchgate.netrsc.org Similar strategies could be applied to this compound biosynthesis, potentially enabling its sustainable production and the generation of structural analogs through combinatorial biosynthesis by mixing and matching enzymes from different pathways. chemrxiv.orgresearchgate.net
Compound Information
Chemical Synthesis and Derivatization Studies of Pubeside D
Strategies for Total Chemical Synthesis of the Diterpenoid Core
The diterpenoid core of molecules like Pubeside D is the complex polycyclic aglycone structure. Strategies for its total synthesis often focus on efficiently constructing the carbon skeleton and establishing the correct stereochemistry.
Stereoselective Synthetic Routes
Stereoselective synthesis is crucial for constructing complex molecules with defined three-dimensional arrangements of atoms, particularly at chiral centers nih.govnih.govuniurb.it. Achieving high stereoselectivity in each bond-forming step is paramount in the synthesis of natural products to ensure the formation of the desired isomer nih.govnih.gov. Methodologies such as asymmetric catalysis, chiral auxiliaries, and stereoselective transformations are employed to control the configuration of newly formed stereocenters nih.gov. For diterpenoids, which often possess multiple contiguous stereocenters, the development of highly selective reactions is a key aspect of synthetic strategy nih.gov.
Semi-Synthetic Modifications and Scaffold Diversification of this compound
Semi-synthetic approaches utilize naturally abundant compounds as starting materials, modifying them chemically to access target molecules or novel derivatives eupati.eunih.gov. This can be a more efficient route than total synthesis if a suitable natural precursor is available.
Preparation of Analogues and Derivatives for Research Applications
Modification of natural products allows for the preparation of analogues and derivatives with potentially altered or improved properties, such as enhanced stability, solubility, or biological activity eupati.eunih.gov. These semi-synthetic compounds are valuable tools for research, including structure-activity relationship studies nih.gov. Chemical modifications can involve introducing new functional groups, altering existing ones, or modifying the glycosidic moiety eupati.eu.
Glycosidic Linkage Modifications and Saccharide Substitutions
Diterpenoid glycosides like this compound feature a diterpenoid aglycone linked to a saccharide unit via a glycosidic bond nih.govmdpi.comlibretexts.org. Modifications to this glycosidic linkage or substitutions of the saccharide moiety are common strategies in semi-synthetic diversification nih.gov. The glycosidic linkage is formed between the hemiacetal group of a monosaccharide and a hydroxyl group on the aglycone or another saccharide unit libretexts.orgnih.govkhanacademy.org. Modifying the type of glycosidic linkage (e.g., α or β, or the position of linkage) or substituting the sugar unit with different monosaccharides or oligosaccharides can significantly impact the compound's physical, chemical, and biological properties nih.govnih.gov. Chemical and enzymatic methods are employed for glycosidation and for modifying existing glycosidic bonds nih.govmdpi.com.
Novel Synthetic Methodologies Applicable to Diterpenoid Glycosides
The field of organic synthesis is continuously evolving, with new methodologies being developed to address the challenges posed by complex natural products nih.gov. Novel synthetic methodologies applicable to diterpenoid glycosides include:
Catalysis-Enabled Transformations: Transition metal-catalyzed reactions and organocatalysis play increasingly important roles in constructing complex carbon skeletons and achieving stereocontrol nih.govnih.gov.
C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to introducing functionality, potentially shortening synthetic routes rsc.org.
Oxidative Dearomatization: For compounds with aromatic precursors, dearomatization strategies can efficiently build three-dimensional complexity nih.gov.
Enzymatic Synthesis: Enzymes, such as glycosyltransferases and engineered glycosidases, offer highly selective routes for forming glycosidic linkages and modifying saccharide moieties, potentially providing greener and more efficient synthetic pathways nih.govrsc.orgchemrxiv.org. Biosynthetic studies can also inform chemical synthesis strategies rsc.orgchemrxiv.orgwiley.com.
Solid-Phase Synthesis: While more commonly associated with peptides and nucleotides, solid-phase techniques can be adapted for the synthesis of complex carbohydrates and glycoconjugates, potentially facilitating purification and automation wikipedia.orgrsc.org.
These advancements in synthetic methodology provide powerful tools that can be explored for the efficient and selective synthesis and diversification of diterpenoid glycosides, including this compound.
High-Throughput Synthesis for Combinatorial Library Generation
High-throughput synthesis (HTS) and the generation of combinatorial libraries are integral strategies in modern chemical synthesis and drug discovery, enabling the rapid creation and screening of large numbers of compounds. While specific detailed research findings on the high-throughput synthesis of this compound are not extensively documented in the readily available literature, the general principles and methodologies of HTS and combinatorial chemistry can be applied to the potential synthesis and derivatization of a compound like this compound to explore its structural space and identify analogs with potentially improved properties.
The core principle of high-throughput synthesis involves performing a large number of chemical reactions in parallel or in a rapid sequential manner, often in miniaturized formats such as multi-well plates. This approach significantly accelerates the synthesis process compared to traditional one-at-a-time synthesis. Automation plays a crucial role in HTS, with robotic systems handling tasks such as reagent dispensing, reaction monitoring, and work-up procedures. imperial.ac.uk High-throughput experimentation (HTE) centers leverage such automation to optimize reaction conditions and discover new chemical transformations efficiently. upenn.edu
Combinatorial library generation, closely linked with HTS, focuses on synthesizing a collection of structurally related compounds (a library) by varying different building blocks or reaction conditions. nih.gov This can be achieved through various methods, including parallel synthesis and split-pool synthesis. In parallel synthesis, multiple reactions are run simultaneously in separate reaction vessels, allowing for the creation of a defined set of compounds. nih.gov Split-pool synthesis, on the other hand, involves splitting a solid support-bound intermediate into multiple portions, reacting each portion with a different building block, and then pooling and mixing the portions before the next reaction step. wikipedia.org This iterative process can generate highly diverse libraries from a relatively small number of building blocks. wikipedia.orgplos.org
Applying these methodologies to this compound would hypothetically involve identifying key positions within the this compound structure amenable to variation. Suitable building blocks (e.g., different amines, carboxylic acids, or other functionalized fragments) would be selected based on the desired structural diversity and the types of chemical transformations possible. Solid-phase synthesis is often a preferred method for combinatorial chemistry due to the simplified purification process, where excess reagents and byproducts can be easily washed away from the solid support-bound product. wikipedia.orgrsc.org Alternatively, solution-phase high-throughput synthesis with efficient purification techniques can also be employed. wikipedia.org
A hypothetical high-throughput synthesis campaign for a this compound combinatorial library might involve:
Solid Support Attachment: Immobilizing a precursor or a core scaffold of this compound onto a suitable solid support resin.
Coupling Reactions: Performing a series of coupling reactions with diverse sets of building blocks at different attachment points on the scaffold, utilizing automated liquid handling systems.
Iterative Synthesis Steps: Repeating coupling and deprotection steps as needed to build the desired molecular complexity.
Cleavage: Releasing the synthesized this compound analogs from the solid support.
Purification and Characterization: Employing automated purification techniques, such as high-throughput chromatography, and using analytical methods like high-throughput mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the structure and purity of the synthesized compounds. Derivatization might be employed to enhance detection or separation in analytical methods like LC-MS/MS. amegroups.orgnih.govddtjournal.comspectroscopyonline.com
While specific data tables detailing yields, purities, or the exact composition of a this compound library from published research are not available, a typical outcome of such a high-throughput synthesis effort would be a library of this compound analogs with systematic variations at defined positions. Research findings would typically focus on the efficiency and success rate of the parallel synthesis steps, the diversity achieved in the library, and potentially preliminary data on the properties of the synthesized compounds.
The lack of specific data for this compound in the consulted literature highlights the potential for future research in developing efficient high-throughput synthetic routes to access diverse libraries of this compound and its analogs for further investigation.
Mechanistic Investigations of Pubeside D S Biological Activities
In Vitro Cellular and Molecular Interaction Studies
In vitro studies provide controlled environments to examine the direct effects of Pubeside D on cells and biomolecules, offering insights into its fundamental mechanisms of action.
Receptor Binding Assays (e.g., PPARγ modulation)
Research suggests that this compound may interact with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays essential roles in regulating cellular differentiation, development, metabolism, and tumorigenesis. researchgate.net It functions as a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPRE). openrheumatologyjournal.com Studies investigating extracts containing this compound have indicated modulation of PPARγ expression. For instance, an aqueous extract of Siegesbeckia pubescens (SPA), which contains this compound, was shown to ameliorate experimental ulcerative colitis in rats, and this effect was associated with modulating PPARγ expression in colonic tissues. e-century.us Specifically, in TNBS-induced colitis models, TNBS significantly decreased the expression of PPARγ in colonic tissues, and SPA treatment helped to modulate this effect. e-century.us While this finding relates to an extract containing this compound, it highlights a potential target for the isolated compound.
Enzyme Inhibition Profiling
Investigations into the enzyme inhibition profile of this compound are important for identifying potential molecular targets where the compound might exert its effects by blocking enzyme activity. Enzyme inhibitors can reduce the activity of enzymes through various mechanisms, including reversible or irreversible binding. ucl.ac.ukdu.ac.in Reversible inhibitors can be competitive or non-competitive, interacting with the enzyme at the active site or an alternative site, respectively. savemyexams.com Irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation. savemyexams.com While general methods for conducting enzyme inhibition assays exist, specific detailed findings on this compound's interaction with particular enzymes were not prominently available in the consulted literature.
Modulation of Cellular Signaling Pathways (e.g., NF-κB, pro-inflammatory cytokines)
This compound appears to influence key cellular signaling pathways involved in inflammation, notably the NF-κB pathway and the production of pro-inflammatory cytokines. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines. nih.govnih.gov Activation of NF-κB often involves the degradation of inhibitory proteins (IκBs), allowing NF-κB to translocate to the nucleus and bind to DNA. nih.govwikipedia.org Pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, are signaling molecules secreted by immune cells that promote inflammation. thermofisher.comwikipedia.org Studies on extracts containing this compound have shown modulation of these inflammatory mediators. For example, in LPS-stimulated RAW264.7 cells, extracts of Siegesbeckia species were investigated for their anti-inflammatory effects, examining underlying mechanisms related to NF-κB and mitogen-activated protein kinases (MAPKs) signal pathways. researchgate.net Furthermore, in the experimental ulcerative colitis model, which involves inflammation, treatment with an extract containing this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ in colonic tissues. e-century.us These findings suggest that this compound may contribute to the anti-inflammatory effects by modulating the NF-κB pathway and reducing the release of key pro-inflammatory cytokines.
Interactions with Cellular Membranes and Components
The interaction of small molecules with cellular membranes and their components can influence their cellular uptake, distribution, and activity. Cellular membranes are composed primarily of phospholipids (B1166683) and play vital roles in cell structure, permeability, and signaling. mdpi.comaps.org Interactions can occur through various mechanisms, including hydrophobic interactions with the lipid bilayer, specific binding to regulatory lipids, or attachment to lipid anchors. wikipedia.org While specific detailed studies focusing solely on this compound's direct interaction with cellular membranes were not extensively found, the compound's structure and its presence in plant extracts suggest potential for such interactions, which could influence its cellular permeability and subsequent intracellular effects.
In Vivo Mechanistic Models for Elucidating Compound Action
In vivo models, particularly experimental animal models, are essential for understanding the complex biological activities of compounds within a living system and elucidating their mechanisms in a physiological context.
Experimental Animal Models for Mechanistic Investigations (e.g., anti-inflammatory pathways)
Experimental animal models are widely used to investigate the anti-inflammatory effects of potential therapeutic compounds and to explore the underlying mechanisms. dergipark.org.trnih.gov Various models exist to study acute and chronic inflammation, such as paw edema models or models of inflammatory bowel disease. dergipark.org.tr Studies using animal models have demonstrated the anti-inflammatory activity of extracts from Siegesbeckia pubescens, a source of this compound. e-century.usduocphamtim.vn For instance, an aqueous extract of S. pubescens (SPA), containing this compound, was evaluated in a rat model of experimental ulcerative colitis induced by TNBS. e-century.us The study found that SPA ameliorated the symptoms of colitis, including reducing colonic edema, hyperemia, inflammation, anabrosis, and myeloperoxidase (MPO) production. e-century.us Mechanistic investigations in this model revealed that the therapeutic effects were associated with the modulation of pro-inflammatory cytokines and PPARγ expression in the colonic tissues. e-century.us While these studies utilized an extract, they provide strong in vivo evidence supporting the anti-inflammatory potential of components within S. pubescens, including this compound, and highlight relevant pathways like cytokine signaling and PPARγ modulation as key mechanistic targets in a complex biological setting.
Here is a table showing the content of key diterpenoids, including this compound, in an aqueous extract of Siegesbeckia pubescens (SPA) used in some studies:
| Compound | Content (mg/g of SPA) |
| Kirenol | 4.50 ± 0.10 |
| This compound | 0.80 ± 0.02 |
| Darutoside | 0.82 ± 0.02 |
Data based on HPLC analysis of SPA. e-century.usimrpress.com
Advanced Omics Technologies in Mechanistic Discovery
Proteomics and Metabolomics for Pathway Identification
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, while metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system. nih.govsci-hub.se Proteins are the primary functional molecules in cells, executing a vast array of biological processes, and metabolites are the downstream products of cellular activity, directly reflecting the physiological state. nih.govsci-hub.se
By applying proteomics and metabolomics, researchers can identify specific proteins or metabolites whose levels are altered following exposure to this compound. Changes in protein profiles can indicate effects on protein synthesis, degradation, or post-translational modification, potentially highlighting direct or indirect targets of the compound. nih.govsci-hub.se Alterations in metabolite profiles can reveal how this compound impacts various metabolic pathways. nih.govsci-hub.se Integrated analysis of proteomics and metabolomics data can provide a more complete picture, linking changes in protein expression to downstream metabolic consequences and thereby identifying affected biological pathways. nih.govsci-hub.se For instance, if this compound is hypothesized to act via anti-inflammatory pathways, omics analysis could reveal changes in proteins or metabolites involved in inflammatory signaling cascades like the NF-κB or MAPK pathways, which have been implicated in the activity of Siegesbeckia pubescens extracts. biotcm.netfishersci.ca
While these technologies hold significant promise for elucidating the mechanism of this compound, the conducted search did not yield specific research findings or data tables detailing the effects of isolated this compound on global protein or metabolite profiles. Studies on Siegesbeckia pubescens extracts have indicated effects on inflammatory mediators, suggesting potential pathways that could be explored for isolated this compound using these omics approaches. jkchemical.combiotcm.netfishersci.ca
Gene Expression Analysis Related to Compound Action
Gene expression analysis, or transcriptomics, involves measuring the activity of thousands of genes simultaneously to understand how they are turned on or off in different conditions. This provides insight into the transcriptional programs regulated by a compound. Changes in mRNA levels can indicate how a compound influences gene transcription or mRNA stability, affecting the potential for protein synthesis.
Applying gene expression analysis to study this compound's mechanism would involve treating cells or organisms with the compound and then analyzing changes in their transcriptome compared to untreated controls. Differentially expressed genes could point to the biological processes and pathways affected by this compound. For example, if this compound exerts its anti-inflammatory effects by modulating the expression of cytokines or enzymes involved in inflammation, gene expression analysis could identify these specific genes and their altered expression levels. Studies on Siegesbeckia pubescens extract have shown inhibition of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) mRNA expression, suggesting that this compound might influence the transcription of genes encoding these mediators. jkchemical.com
However, similar to proteomics and metabolomics, the conducted search did not provide specific research findings or data tables detailing the effects of isolated this compound on global gene expression patterns. While the principle of using transcriptomics to study the mechanisms of compounds like this compound is well-established, specific data for this compound from the search results is not available to include here.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Pubeside D
Systematic Derivatization for SAR Mapping
Systematic derivatization is a cornerstone of SAR studies, involving the synthesis of a series of analogues of a lead compound to map the contributions of different structural motifs to its biological activity.
The mechanistic activity of iridoid glycosides like Pubeside D is intrinsically linked to their distinct chemical architecture. Key structural features that are likely crucial for the biological activity of this compound include:
The Glycosidic Moiety: The sugar unit, typically a glucose molecule, significantly impacts the compound's solubility, bioavailability, and potential interactions with target receptors. The stereochemistry and nature of this sugar can be critical.
The Ester Group: The presence and nature of the ester substituent on the iridoid framework are often pivotal for activity. In this compound, this is a p-hydroxybenzoyl group. The aromatic ring, the hydroxyl group, and the carbonyl function can all participate in various non-covalent interactions.
Hydroxyl Groups: The number, position, and stereochemistry of hydroxyl groups on both the iridoid core and the glycosidic moiety are critical for forming hydrogen bonds with biological targets, which are often key to binding affinity and specificity.
Modifying the functional groups of this compound would be a systematic approach to probe their importance in biological interactions. Based on studies of other natural products, the following modifications could be hypothesized to have a significant impact:
Modification of the p-hydroxybenzoyl group:
Ester to Amide Conversion: Replacing the ester linkage with a more stable amide bond could alter the electronic properties and hydrogen bonding capacity, potentially leading to changes in activity and metabolic stability.
Substitution on the Aromatic Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the electronic density and steric profile, thereby influencing binding affinity. For instance, more electronegative substituents have been shown to enhance the anti-inflammatory effects in other classes of natural product derivatives. nih.gov
Alterations to the Glycosidic Moiety:
Different Sugar Units: Replacing the glucose moiety with other sugars (e.g., rhamnose, xylose) could affect the compound's interaction with the target and its pharmacokinetic properties.
Acylation or Alkylation of Sugar Hydroxyls: Modifying the hydroxyl groups on the sugar could impact solubility and the ability to form hydrogen bonds.
Changes to the Iridoid Core:
Epoxidation or Reduction of Double Bonds: Altering the saturation of the iridoid ring system would change its conformation and electronic distribution, likely having a profound effect on its biological activity.
| Modification Site | Potential Modification | Predicted Impact on Biological Interaction |
| p-hydroxybenzoyl group | Ester to Amide | Altered hydrogen bonding, increased metabolic stability |
| Aromatic substitution | Modulation of electronic and steric properties, potentially altering binding affinity | |
| Glycosidic moiety | Change of sugar unit | Modified target interaction and pharmacokinetics |
| Acylation of hydroxyls | Decreased polarity, potential for new hydrophobic interactions | |
| Iridoid core | Reduction of double bond | Conformational changes, altered electronic properties |
Computational Approaches in SAR/QSAR Development
Computational methods are indispensable tools for elucidating SAR and developing predictive QSAR models, offering a rational approach to drug design and optimization.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve:
Target Identification: Identifying the specific protein target responsible for its biological activity.
Docking Simulation: Using software like AutoDock or Glide, this compound would be docked into the active site of the identified target. The results would provide a plausible binding pose and an estimated binding affinity (docking score).
Interaction Analysis: The docked complex would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a QSAR model for this compound and its analogues would typically involve:
Data Set Collection: A dataset of this compound analogues with their corresponding measured biological activities (e.g., IC50 values) would be required.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques.
A validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates.
| Computational Method | Application to this compound | Information Gained |
| Molecular Docking | Predicting the binding mode of this compound to a target protein. | Key amino acid interactions, binding affinity estimation. |
| Molecular Dynamics | Simulating the dynamic behavior of the this compound-protein complex. | Stability of binding, conformational changes. |
| QSAR | Correlating structural features of this compound analogues with their biological activity. | Predictive model for activity, identification of key descriptors. |
Chemoinformatic Tools for Structural-Biological Correlation
Chemoinformatics provides the tools and techniques necessary to organize, analyze, and model the vast amount of data generated in SAR and QSAR studies. For the analysis of this compound and its derivatives, various chemoinformatic tools would be employed:
Chemical Databases: Databases like PubChem, ChEMBL, and ZINC would be used to search for this compound, its known analogues, and their reported biological activities.
Descriptor Calculation Software: Programs like DRAGON, PaDEL-Descriptor, or RDKit would be used to calculate a wide array of molecular descriptors.
Statistical Software: Statistical packages such as R, Python libraries (e.g., scikit-learn), or specialized QSAR software would be used for model building and validation.
Data Visualization Tools: Software like PyMOL or VMD would be used to visualize protein-ligand interactions from docking and molecular dynamics studies, aiding in the interpretation of results.
These tools are integral to modern drug discovery, enabling a more efficient and data-driven approach to understanding and optimizing the biological activity of natural products like this compound.
Analytical Method Development and Validation for Pubeside D in Research Applications
High-Performance Liquid Chromatography (HPLC) Methods for Quantification of Pubeside D
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound in complex mixtures. scialert.netimrpress.come-century.us Its versatility and sensitivity make it suitable for research applications involving the analysis of plant extracts and potentially biological samples.
Method Development for Complex Biological and Botanical Matrices
Method development for quantifying this compound in matrices such as botanical extracts (e.g., Siegesbeckia pubescens) involves addressing the complexity of the sample composition. scialert.netimrpress.come-century.us These matrices contain numerous other compounds that can interfere with the analysis of the target analyte. Sample preparation techniques, such as extraction and purification steps, are crucial to isolate this compound from interfering substances and concentrate the analyte. Studies have applied HPLC for the analysis of this compound in the aqueous extract of Siegesbeckia pubescens (SPA), demonstrating its applicability to botanical matrices. scialert.netimrpress.come-century.us While specific method validation details for this compound in biological matrices were not extensively detailed in the search results, LC-MS/MS methods have been developed for related diterpenoids from Herba Siegesbeckiae in rat plasma, indicating the potential for developing methods for this compound in biological samples. researchgate.net Solid phase extraction has also been explored as a sample cleanup method for diterpenoids in Herba Siegesbeckiae prior to HPLC analysis, highlighting strategies to handle complex botanical matrices. researchgate.net
Optimization of Chromatographic Parameters (e.g., mobile phase, flow rate, detection wavelength)
Optimization of chromatographic parameters is essential to achieve adequate separation, sensitivity, and reproducibility for this compound analysis by HPLC. For the quantification of this compound in Siegesbeckia pubescens extract, specific parameters have been reported. scialert.netimrpress.come-century.us
| Parameter | Value |
| Apparatus | Agilent 1260 HPLC |
| Column | ZORBAX SB C18 (4.6×150 mm, 5 μm) |
| Column Temperature | 40°C |
| Mobile Phase | Acetonitrile-water gradient |
| Gradient Profile | 0-10 min: 10-30% Acetonitrile |
| 10-20 min: 30% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
This method successfully separated this compound, allowing for its quantification in the botanical extract. scialert.netimrpress.come-century.us The reported content of this compound in the Siegesbeckia pubescens aqueous extract was 0.80±0.02 mg/g. scialert.netimrpress.come-century.us The choice of a C18 column is typical for reversed-phase HPLC, suitable for the separation of moderately polar compounds like diterpenoid glycosides. The UV detection wavelength of 220 nm is commonly used for compounds with conjugated double bonds or carbonyl groups, which may be present in the structure of this compound.
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, often coupled with chromatographic techniques for the analysis of complex samples.
LC-MS/MS for Trace Analysis and Metabolite Profiling in Research
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for trace analysis and metabolite profiling. While direct information on LC-MS/MS method development specifically for this compound quantification in research was not the primary focus of the provided search results, LC-ESI-MS/MS has been developed for the simultaneous determination of other active diterpenoids from Herba Siegesbeckiae in rat plasma. researchgate.net This suggests that LC-MS/MS is applicable to the analysis of related compounds in biological matrices and could be adapted for this compound, offering high sensitivity for trace analysis and the ability to perform metabolite profiling in research studies. UPLC-Triple-TOF-MS/MS has also been used for the identification of chemical components in Siegesbeckia preparations, highlighting the use of advanced MS techniques in this field. chinjmap.com HR-ESI-MS and ESI-MS have been instrumental in the structural determination of this compound and other compounds isolated from Siegesbeckia pubescens. bvsalud.orgscispace.com
GC-MS for Volatile Derivative Analysis (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. This compound is described as a diterpenoid glycoside bvsalud.org, which is generally not volatile without chemical derivatization. Search results indicate GC-MS has been used for the analysis of essential oils from Siegesbeckia species, which contain volatile components. researchgate.net However, there is no information in the provided results to suggest that GC-MS is commonly applied for the analysis of this compound, likely due to its structural characteristics requiring derivatization for volatility. Therefore, GC-MS is likely not a primary method for the direct analysis of intact this compound in research applications based on the available information.
Spectrophotometric and Other Spectroscopic Assays for Research-Scale Quantification
Spectrophotometric and other spectroscopic techniques play a role in the analysis and characterization of this compound in research. UV detection at 220 nm is an integral part of the reported HPLC method for quantifying this compound, utilizing the compound's UV absorption properties. scialert.netimrpress.come-century.us Beyond quantitative analysis, various spectroscopic methods have been crucial for the structural elucidation of this compound. These include IR, HR-ESI-MS, ESI-MS, 1H-NMR, 13C-NMR, DEPT, HSQC, and HMBC spectroscopy, which provide detailed information about the functional groups, connectivity, and three-dimensional structure of the molecule. bvsalud.org While a general spectrophotometric assay for direct quantification of this compound in crude extracts (like the aluminium colourimetric method used for total flavonoids scialert.netimrpress.come-century.us) was not specifically reported, the use of UV detection in HPLC confirms the utility of spectrophotometry as a detection principle for this compound quantification when coupled with chromatographic separation.
Compound Names and PubChem CIDs
Method Validation Parameters for Robustness and Reliability in Research
Method validation is the documented process of demonstrating that an analytical method is suitable for its intended purpose. ujpronline.comwjarr.comllri.in This involves evaluating several key performance characteristics to ensure the method consistently produces accurate and reliable results. wisdomlib.orgpharmabeej.comeleapsoftware.com The parameters assessed typically include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. ujpronline.comwjarr.comllri.inpharmabeej.comeleapsoftware.com
Specificity and Selectivity
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. llri.inpharmabeej.comloesungsfabrik.de Selectivity, often used interchangeably with specificity, describes the extent to which a method can determine a particular analyte in a mixture without interference from other components. loesungsfabrik.deiupac.org For this compound analysis in a research matrix (e.g., plant extract or biological sample), demonstrating specificity and selectivity is crucial to ensure that the signal measured is indeed from this compound and not from co-eluting or interfering substances. llri.inwisdomlib.orgloesungsfabrik.de This is typically assessed by analyzing blank samples, samples spiked with potential interfering compounds, and samples of the matrix containing this compound. loesungsfabrik.de Chromatographic separation methods, like the HPLC used for this compound analysis, are commonly employed to achieve selectivity by separating the analyte from potential interferents. imrpress.comwisdomlib.org
Linearity and Range
Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. wisdomlib.orgpharmabeej.comeleapsoftware.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to provide a suitable degree of linearity, accuracy, and precision. wjarr.compharmabeej.com For this compound, linearity would be assessed by preparing a series of solutions at different concentrations spanning the expected range of this compound in the samples and analyzing them using the developed method. pharmabeej.com A calibration curve is then generated by plotting the instrument response against the corresponding analyte concentration. wjarr.com The linearity is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve, with values close to 1 indicating good linearity. innovareacademics.in
Illustrative Data Table: this compound Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 1250 |
| 1.0 | 2520 |
| 2.5 | 6300 |
| 5.0 | 12550 |
| 10.0 | 25100 |
(Note: This table presents illustrative data for demonstration purposes only, as specific linearity data for this compound was not found in the consulted literature.)
Accuracy and Precision (Repeatability, Intermediate Precision, Reproducibility)
Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmabeej.comeleapsoftware.combyjus.com Precision describes the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample under specified conditions. pharmabeej.comeleapsoftware.combyjus.com Precision can be evaluated at different levels:
Repeatability: Assessed by analyzing replicate samples under the same operating conditions over a short interval of time (e.g., within the same laboratory by the same analyst using the same equipment). pharmabeej.comchemrj.org
Intermediate Precision: Evaluated by analyzing samples within the same laboratory but under different conditions, such as different analysts, different equipment, or on different days. pharmabeej.comchemrj.org
Reproducibility: Assessed by analyzing the same homogeneous sample in different laboratories. pharmabeej.comchemrj.org
For this compound, accuracy would typically be determined by analyzing samples with known concentrations (e.g., spiked blank matrix) and comparing the measured values to the true values. pharmabeej.com Precision would be evaluated by calculating the relative standard deviation (RSD) or coefficient of variation (CV) of results from replicate analyses. innovareacademics.inuliege.be While specific data for this compound was not found, research on related compounds has reported intra- and inter-day precision values. researchgate.net
Illustrative Data Table: this compound Accuracy and Precision (Repeatability)
| Sample | Concentration (µg/mL) |
| Replicate 1 | 4.98 |
| Replicate 2 | 5.05 |
| Replicate 3 | 4.95 |
| Replicate 4 | 5.02 |
| Replicate 5 | 5.01 |
| Mean | 5.00 |
| RSD (%) | 0.8 |
(Note: This table presents illustrative data for demonstration purposes only, assuming a spiked concentration of 5.00 µg/mL, as specific accuracy and precision data for this compound was not found in the consulted literature.)
Detection and Quantitation Limits
The detection limit (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ujpronline.comwjarr.compharmabeej.com The quantitation limit (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ujpronline.comwjarr.compharmabeej.com These parameters are crucial for methods used to detect and quantify low levels of this compound, for instance, in biological samples or when assessing purity. globalresearchonline.net LOD and LOQ can be determined by analyzing samples with decreasing concentrations of this compound or based on the signal-to-noise ratio. uliege.beresearchgate.net
Robustness Assessment
Robustness is a measure of the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. pharmabeej.comeleapsoftware.comchemrj.org Assessing robustness helps to identify parameters that may influence the method's performance and to establish appropriate controls for these parameters. pharmabeej.commdpi.com Typical variations studied include changes in mobile phase composition or pH, column temperature, flow rate, and instrument settings. innovareacademics.inglobalresearchonline.net A robust method for this compound analysis would consistently yield similar results despite minor fluctuations in these parameters during routine use in a research laboratory. eleapsoftware.cominnovareacademics.in
Quality by Design (QbD) Principles in Analytical Method Development for Research
Quality by Design (QbD) is a systematic, risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. innovareacademics.inscholarsresearchlibrary.comimpactfactor.orgnih.govresearchgate.netjddtonline.infoamericanpharmaceuticalreview.com While initially applied extensively in pharmaceutical development, QbD principles are increasingly being adopted in analytical method development to ensure methods are robust, reliable, and fit for purpose throughout their lifecycle. innovareacademics.inmdpi.comimpactfactor.orgresearchgate.netjddtonline.infosepscience.com Applying QbD to the development of an analytical method for this compound would involve defining the method's هدف (Analytical Target Profile or ATP), identifying potential sources of variability and risks, understanding the relationship between method parameters and performance through studies like Design of Experiments (DoE), and establishing a control strategy to ensure the method consistently meets its performance criteria. mdpi.comscholarsresearchlibrary.comamericanpharmaceuticalreview.comsepscience.coma3p.org This proactive approach, in contrast to traditional validation which might assess quality at the end of the development process, builds quality into the method from the outset. mdpi.comsepscience.coma3p.org Although specific published examples of QbD applied to this compound analytical method development were not found, the principles are highly relevant for developing optimized and reliable methods for such research compounds. impactfactor.orgresearchgate.netjddtonline.info
Illustrative Data Table: Potential Critical Method Parameters and their Impact (QbD Assessment)
| Method Parameter | Potential Variation | Potential Impact on Method Performance | Risk Level (High/Medium/Low) |
| Mobile Phase Composition | ± 2% Organic Solvent | Retention Time, Peak Shape, Selectivity | High |
| Column Temperature | ± 5 °C | Retention Time, Peak Shape, Efficiency | Medium |
| Flow Rate | ± 0.1 mL/min | Retention Time, Sensitivity | Medium |
| Injection Volume | ± 5% | Peak Area, Accuracy | Medium |
Potential Research Applications and Future Directions for Pubeside D Studies
Application as a Lead Compound for Rational Design of Bioactive Entities
A lead compound is a new chemical entity exhibiting desired pharmaceutical activity that can serve as a starting point for drug design and development. hama-univ.edu.syslideshare.net Natural products are a significant source of lead compounds due to their diverse and complex structures and observed biological activities. nih.govhama-univ.edu.sy Pubeside D, being a natural product with reported biological activity, specifically anti-inflammatory effects observed in studies using Siegesbeckia pubescens extract, holds potential as a lead compound. e-century.usscialert.net
Rational drug design involves using the structural information of a target or known active molecules to design new compounds with improved properties. nih.govslideshare.net This can involve optimizing the lead structure to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. nih.govhama-univ.edu.syslideshare.net While specific examples of this compound being used in rational design were not found in the provided text, the principles of medicinal chemistry and lead optimization are directly applicable. Future directions could involve structural modifications of this compound to develop novel analogs with improved efficacy or targeting specific pathways identified through mechanistic studies. nih.govhama-univ.edu.syslideshare.net Computer-aided drug design techniques, such as molecular docking and virtual screening, could be employed to design and evaluate potential this compound derivatives and their interactions with putative targets. nih.govslideshare.netnih.gov
Biotechnological Production for Enhanced Yields in Research and Development
Natural products, while valuable sources of bioactive compounds, often exist at low abundance in nature, making their isolation costly and inefficient. nih.govhama-univ.edu.sy Biotechnological production offers a promising alternative for obtaining enhanced yields of such compounds. nih.govnih.govmdpi.comresearchgate.net This involves utilizing microorganisms or engineered biological systems to synthesize the desired molecules. nih.govnih.govresearchgate.netresearchgate.net
Recent advances in synthetic biology and metabolic engineering have enabled the efficient production of various natural products, including diterpenes, in chassis hosts like Escherichia coli and Saccharomyces cerevisiae. researchgate.net Optimization of fermentation conditions, such as substrate concentration and aeration rate, can significantly improve yields. nih.govmdpi.commdpi.com For example, biotechnological production of D-glyceric acid using Gluconobacter frateurii achieved yields exceeding 80 g/l. nih.gov Similarly, high titers and yields have been reported for the biotechnological production of hydroxylated phenylpropanoids like esculetin (B1671247) and piceatannol (B1677779) in Escherichia coli. nih.gov While specific studies on the biotechnological production of this compound were not found, the successful application of these techniques to other diterpenes and natural products suggests its feasibility for this compound. Future research could focus on elucidating the biosynthetic pathway of this compound and engineering suitable microbial hosts for its efficient and scalable production, which would facilitate further research and development efforts. researchgate.net
Addressing Knowledge Gaps in Biosynthesis and Mechanistic Bioactivity of this compound
Despite the potential of this compound, there are likely knowledge gaps regarding its complete biosynthetic pathway and the intricate details of its mechanistic bioactivity at the molecular level. Elucidating the full biosynthetic route would be crucial for optimizing biotechnological production and potentially for generating structural analogs through biosynthetic engineering. researchgate.net Understanding the precise molecular interactions and downstream signaling cascades triggered by this compound is essential for confirming its targets and fully appreciating its therapeutic potential.
Future research should prioritize dedicated studies to map the enzymes and genes involved in this compound biosynthesis. This could involve genomic and transcriptomic analysis of Siegesbeckia pubescens to identify candidate genes and functional characterization of the encoded enzymes. Furthermore, detailed mechanistic studies using a combination of biochemical assays, cell biology techniques, and advanced analytical methods are needed to fully delineate how this compound interacts with its targets and influences cellular functions. Addressing these knowledge gaps will be fundamental for the rational development of this compound or its derivatives for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
